molecular formula C21H22N4O5S B2550424 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 891144-68-6

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2550424
CAS RN: 891144-68-6
M. Wt: 442.49
InChI Key: YUFCDXPBJIMZSF-UHFFFAOYSA-N
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Description

The compound "N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with structural similarities, such as the presence of an oxadiazole ring and substitutions that may influence biological activity. These compounds are of interest due to their potential applications in medicinal chemistry, as they have shown the ability to bind to nucleotide protein targets and exhibit biological activities such as enzyme inhibition .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of CS2 to afford the oxadiazole ring. Subsequent phases included the preparation of N-substituted-2-bromoacetamides and their reaction with the oxadiazole derivative to yield the target compounds . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides was achieved using a one-pot ring conversion reaction from sydnone to 1,3,4-oxadiazolin-2-one .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is often substituted with various groups that can significantly affect the compound's biological activity. For example, the presence of a morpholino group, as seen in some gastrokinetic agents, can enhance activity without the unwanted dopamine D2 receptor antagonistic activity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound but do mention the biological screening of these compounds against enzymes such as alkaline phosphatase, ecto-5'-nucleotidase, butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . These interactions suggest that the compounds can act as enzyme inhibitors, which is a type of chemical reaction where the compound binds to an enzyme and reduces its activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide" are not provided, benzamide derivatives generally have properties that make them suitable for biological applications. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which is essential for their potential use as drugs . The spectral techniques used to confirm the structures of synthesized compounds also provide insight into their chemical properties .

Scientific Research Applications

Anticancer Properties
Compounds with 1,3,4-oxadiazole rings have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For example, derivatives synthesized starting from 2-(4-methylphenyl)acetic acid showed moderate to excellent anticancer activity, with some derivatives displaying higher activities than the reference drug etoposide (Ravinaik et al., 2021). This highlights the potential of oxadiazole derivatives as a basis for developing new anticancer agents.

Antibacterial and Antioxidant Activities
The synthesis and characterization of 1,3,4-oxadiazole derivatives have also revealed promising antibacterial and antioxidant properties. Certain derivatives have shown good antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019). These findings suggest that oxadiazole derivatives can be explored further for their potential in treating bacterial infections and oxidative stress-related conditions.

Synthesis and Structural Analysis
The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems has been reported, demonstrating a novel class of potential antibacterial and antitubercular agents (S. Joshi et al., 2008). Such studies are crucial for expanding the repertoire of compounds available for tackling microbial resistance.

Enzyme Inhibition
Oxadiazole derivatives have been evaluated for their inhibitory effects on various enzymes, showing potential as enzyme inhibitors. The synthesis, characterization, and biological evaluation of novel benzenesulfonamide derivatives highlighted their in vitro antitumor activity against HepG2 and MCF-7 cell lines, and further studies suggested their potential interaction against specific enzyme complexes, indicating their relevance in medicinal chemistry (Asmaa M. Fahim et al., 2019).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-14-3-8-18(15(2)13-14)20-23-24-21(30-20)22-19(26)16-4-6-17(7-5-16)31(27,28)25-9-11-29-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFCDXPBJIMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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